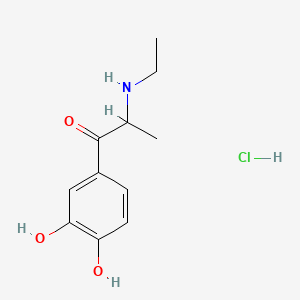
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride is a chemical compound known for its significant role in various scientific fields. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylamino group attached to a propanone backbone. It is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Preparation Methods
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. It also interacts with cellular receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one hydrochloride can be compared with similar compounds such as 3’,4’-Dihydroxypropiophenone and other dihydroxyphenyl derivatives. These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of the dihydroxyphenyl and ethylamino groups in this compound gives it distinct properties and applications .
Properties
CAS No. |
93776-99-9 |
|---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,12-14H,3H2,1-2H3;1H |
InChI Key |
LLMPPBGENYMYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


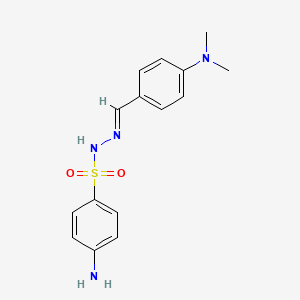
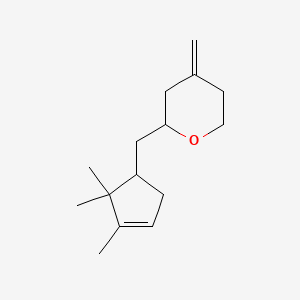
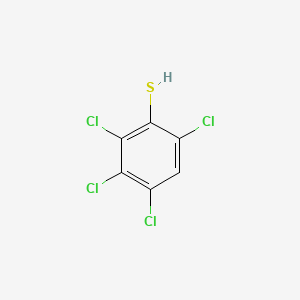
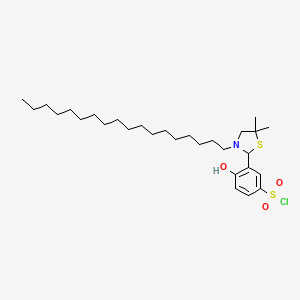
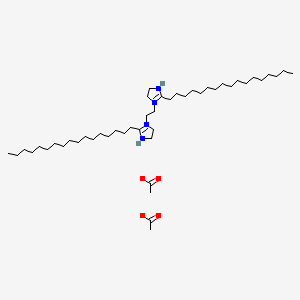
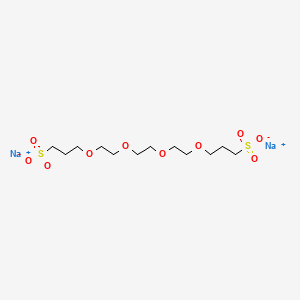
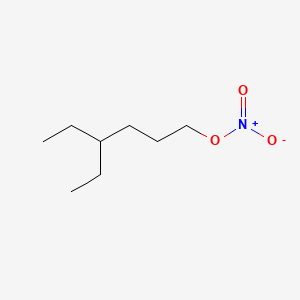
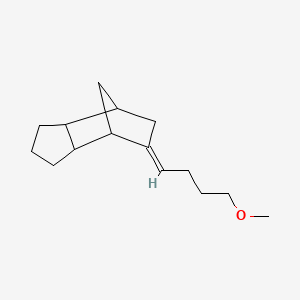
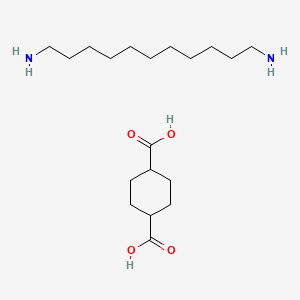
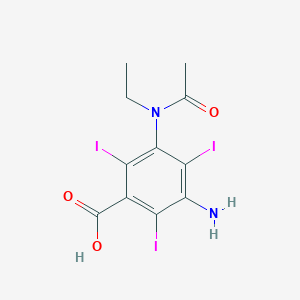
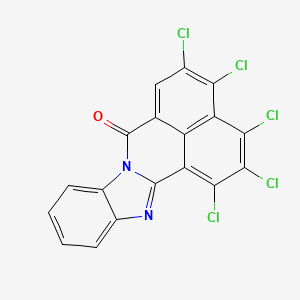

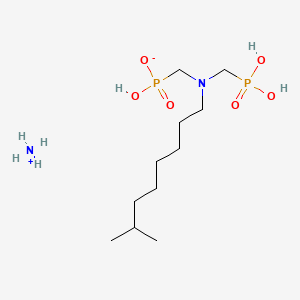
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
